An In-depth Technical Guide to 7-Chloroperfluoroheptanoic Acid: Structure, Properties, and Scientific Considerations
An In-depth Technical Guide to 7-Chloroperfluoroheptanoic Acid: Structure, Properties, and Scientific Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Chloroperfluoroheptanoic acid, a synthetic perfluorinated carboxylic acid. Drawing upon available scientific data, this document details its chemical structure, physicochemical properties, and contextualizes its relevance within the broader class of per- and polyfluoroalkyl substances (PFAS). The content herein is structured to deliver actionable insights and foundational knowledge for professionals engaged in chemical research and development.
Core Molecular Identity and Structure
7-Chloroperfluoroheptanoic acid, also known by its synonym 7-chlorododecafluoroheptanoic acid, is a halogenated perfluoroalkyl carboxylic acid. Its fundamental identifiers are crucial for unambiguous reference in research and regulatory contexts.
Based on the nomenclature of analogous perfluorinated compounds, the deduced International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid .
The molecular architecture consists of a seven-carbon chain where all available hydrogen atoms, except for the carboxylic acid proton, have been substituted by fluorine atoms, with a chlorine atom at the terminal 7th carbon. This high degree of fluorination imparts significant chemical stability and unique physicochemical properties to the molecule.
Deduced Molecular Structure:
Caption: 2D structure of 7-Chloroperfluoroheptanoic acid.
A simplified representation using the Simplified Molecular-Input Line-Entry System (SMILES) , deduced from its probable IUPAC name, is: O=C(O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)Cl.
Physicochemical Properties
The properties of 7-Chloroperfluoroheptanoic acid are largely dictated by its highly fluorinated carbon chain and the terminal carboxylic acid group.
| Property | Value | Source |
| Melting Point | 42-43 °C | LookChem |
| Boiling Point | 195-198 °C | LookChem |
| Density | 1.763 g/cm³ | LookChem |
| Flash Point | 80.8 °C | LookChem |
| Vapor Pressure | 0.0786 mmHg at 25 °C | LookChem |
| Refractive Index | 1.318 | LookChem |
Note: The solubility of 7-Chloroperfluoroheptanoic acid in water is not explicitly documented in readily available literature, but perfluoroalkyl carboxylic acids are generally considered to have low water solubility, which decreases with increasing chain length. However, their corresponding salts exhibit higher solubility.
Synthesis and Reactivity
General Synthesis of Perfluoroalkyl Carboxylic Acids (PFCAs)
A. Electrochemical Fluorination (ECF): This method involves the electrolysis of a hydrocarbon carboxylic acid fluoride in anhydrous hydrogen fluoride. The process substitutes all hydrogen atoms with fluorine.
Caption: Electrochemical fluorination pathway for PFCA synthesis.
B. Telomerization: This process involves the reaction of a perfluoroalkyl iodide (the "telogen") with tetrafluoroethylene (the "taxogen"). The resulting longer-chain telomers can then be oxidized to yield PFCAs.
Caption: Telomerization pathway for PFCA synthesis.
For 7-Chloroperfluoroheptanoic acid, a chlorinated starting material or a specific chlorination step would be necessary in these generalized pathways.
Reactivity
The reactivity of 7-Chloroperfluoroheptanoic acid is characterized by:
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Acidity: The strong electron-withdrawing effect of the perfluoroalkyl chain makes it a significantly stronger acid than its non-fluorinated counterpart, heptanoic acid.
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Chemical Inertness: The carbon-fluorine bonds are exceptionally strong, rendering the perfluorinated chain highly resistant to chemical and thermal degradation.
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Functional Group Reactions: The carboxylic acid group can undergo typical reactions such as esterification and amidation.
Industrial Applications and Context
Specific industrial applications for 7-Chloroperfluoroheptanoic acid are not well-documented in publicly accessible literature. However, based on the known uses of other PFCAs, it is plausible that it could be utilized in roles such as:
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Surfactants and Emulsifiers: Particularly in the synthesis of fluoropolymers and fluoroelastomers.
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Specialty Coatings: To impart water, oil, and stain resistance to various surfaces.
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Intermediate in Chemical Synthesis: As a building block for more complex fluorinated molecules.
The presence of a terminal chlorine atom may offer a site for further chemical modification, potentially leading to specialized applications.
Toxicological and Environmental Considerations
Toxicological Profile
There is a lack of specific toxicological studies on 7-Chloroperfluoroheptanoic acid in the public domain. However, as a member of the PFAS class of compounds, its potential for adverse health effects warrants careful consideration. General concerns associated with some PFCAs include:
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Persistence and Bioaccumulation: Many PFCAs are resistant to metabolic degradation and can accumulate in the body.
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Systemic Effects: Animal studies on other PFCAs have shown potential for effects on the liver, developmental, and reproductive systems.
It is important to note that toxicological profiles can vary significantly with chain length and the specific halogen substituents.
Environmental Fate and Persistence
Perfluoroalkyl carboxylic acids are known for their extreme persistence in the environment. They are resistant to hydrolysis, photolysis, and biodegradation. Short-chain PFAS, which would include a seven-carbon chain compound, are generally characterized by:
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High Mobility: They tend to be highly mobile in soil and water.
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Water Contamination: Their mobility can lead to the contamination of water resources.
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Extreme Persistence: Once released, they are expected to remain in the environment for extended periods.
The presence of a C-Cl bond in 7-Chloroperfluoroheptanoic acid might represent a potential site for degradation under specific environmental conditions, although this has not been documented.
Spectroscopic Data
A comprehensive search of publicly available scientific databases did not yield specific spectroscopic data (NMR, IR, Mass Spectrometry) for 7-Chloroperfluoroheptanoic acid. For definitive identification and characterization, it would be necessary to acquire this data experimentally.
Conclusion
7-Chloroperfluoroheptanoic acid is a halogenated perfluorinated carboxylic acid with a unique set of physicochemical properties derived from its highly fluorinated structure. While specific data on its synthesis, applications, and toxicology are limited in the public domain, its classification as a short-chain PFAS places it within a group of compounds known for their environmental persistence. Further research is required to fully elucidate the specific characteristics and potential impacts of this compound. Professionals working with 7-Chloroperfluoroheptanoic acid should handle it with the precautions appropriate for a potentially hazardous and environmentally persistent chemical, drawing upon the broader knowledge base for perfluorinated compounds.
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